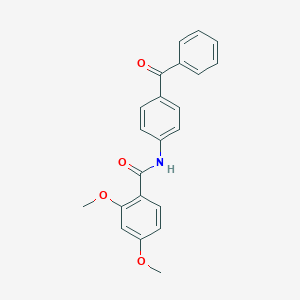
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide, also known as CBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBP is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of different signaling pathways involved in cancer cell growth and proliferation. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to inhibit the activity of different enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and cancer progression. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to modulate the activity of different ion channels and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammatory responses, and the modulation of neuronal activity and synaptic plasticity. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been reported to induce apoptosis in cancer cells by activating different signaling pathways involved in cell death. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to reduce the production of different pro-inflammatory cytokines, such as TNF-α and IL-6, leading to a decrease in inflammation. In addition, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been shown to modulate the activity of different ion channels and receptors in the brain, leading to changes in neuronal activity and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide in lab experiments include its low molecular weight, high solubility, and ease of synthesis. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is also relatively stable and has been shown to exhibit low toxicity in animal studies. However, limitations of using 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide in lab experiments include its limited availability and high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in animal models of different diseases. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide may also be studied for its potential applications in other fields, such as materials science and catalysis. Overall, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a base or the reaction of 4-chlorobenzoyl chloride with 4-aminopyridine in the presence of a catalyst. The yield and purity of 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide can be improved by using different purification techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been reported to exhibit promising activity against different types of cancer, such as breast cancer, lung cancer, and ovarian cancer. 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, 2-(4-chlorobenzoyl)-N-(pyridin-4-yl)benzamide has been studied for its potential role in the regulation of neuronal activity and synaptic plasticity, making it a promising compound for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C19H13ClN2O2 |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-14-7-5-13(6-8-14)18(23)16-3-1-2-4-17(16)19(24)22-15-9-11-21-12-10-15/h1-12H,(H,21,22,24) |
Clave InChI |
KZNZNDSFKGRNFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



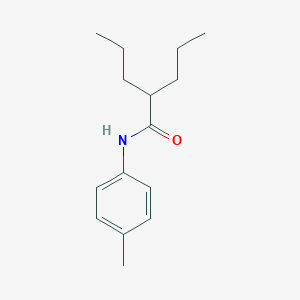

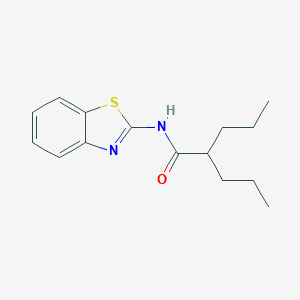

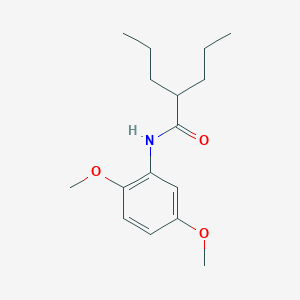

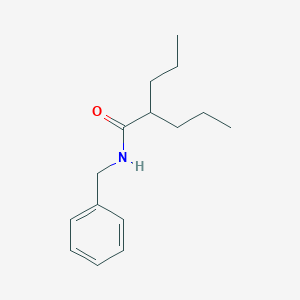
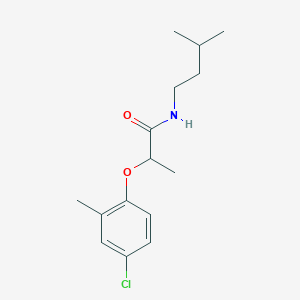

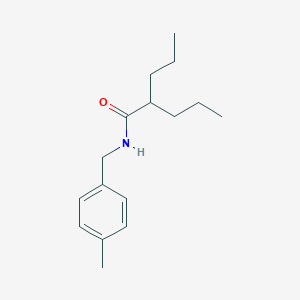
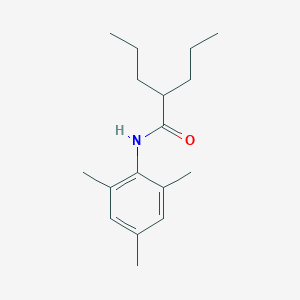
![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
